N1-Substituent Class Inference: Benzyl vs. (4-Fluorobenzyl)-amino-2-oxoethyl in HL‑60 Antiproliferative SAR
No direct head‑to‑head data are available for 5,7‑dimethyl‑1‑(4‑methylbenzyl)indoline‑2,3‑dione. However, comprehensive SAR within the indoline‑2,3‑dione class demonstrates that N1‑benzyl derivatives (compounds 8k–8p) exhibit markedly lower IC50 values against HL‑60 leukemia cells than N1‑(4‑fluorobenzyl‑amino‑2‑oxoethyl) derivatives (compounds 8a–8j) . The most potent analog, compound 8l (N1‑benzyl, C5‑phenylacetamide), achieves an IC50 of 0.07 µM, whereas the most active N1‑(4‑fluorobenzyl) compound (8d) shows only 3.4 µM . This ~49‑fold difference underscores the critical role of the N1‑benzyl pharmacophore and suggests that the 4‑methylbenzyl variant may confer favorable potency, though experimental confirmation is absent.
| Evidence Dimension | HL‑60 cell growth inhibition (IC50) – N1‑substituent class comparison |
|---|---|
| Target Compound Data | Not directly tested in accessible literature; compound inferred as an N1‑benzyl analog |
| Comparator Or Baseline | Compound 8l (N1‑benzyl, C5‑phenylacetamide) IC50 = 0.07 µM; Compound 8d (N1‑(4‑fluorobenzylamino‑2‑oxoethyl), C5‑nicotinamido) IC50 = 3.4 µM |
| Quantified Difference | Class‑level potency advantage: ~49‑fold lower IC50 for the best N1‑benzyl analog (0.07 µM) vs. best N1‑(4‑fluorobenzyl) analog (3.4 µM). Exact value for 5,7‑dimethyl‑1‑(4‑methylbenzyl)indoline‑2,3‑dione is unknown. |
| Conditions | Human acute promyelocytic leukemia HL‑60 cell line; MTT assay after 72 h treatment |
Why This Matters
For procurement supporting antitumor SAR programs, N1‑benzyl substitution is a validated potency driver in the indoline‑2,3‑dione scaffold, yet the specific contribution of 5,7‑dimethyl and para‑methyl groups remains unquantified, necessitating targeted testing rather than generic analog replacement.
- [1] Li P, Tan Y, Liu G, Liu Y, Liu J, Yin Y, Zhao G. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug Discov Ther. 2014 Jun;8(3):110-6. doi:10.5582/ddt.2014.01012. View Source
- [2] Li P, Tan Y, Liu G, Liu Y, Liu J, Yin Y, Zhao G. Table 1, Inhibition of HL‑60 cell growth by target compounds. Drug Discov Ther. 2014;8:110‑6. View Source
